molecular formula C7H15NO2 B556007 2-Aminoheptanoic acid CAS No. 1115-90-8

2-Aminoheptanoic acid

Cat. No. B556007
CAS RN: 1115-90-8
M. Wt: 145.2 g/mol
InChI Key: RDFMDVXONNIGBC-UHFFFAOYSA-N
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Patent
US07973030B2

Procedure details

Thionyl chloride (2.19 g) (supplied from Wako Pure Chemical Industries) was added dropwise to a suspension of 2.18 g of 2-aminoheptanoic acid in 50 mL of methanol, and stirred at 60° C. overnight. Methanol and thionyl chloride were distilled off, and the residue was washed with 20 mL of ether, to yield 2.84 g of the title compound.
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[NH2:5][CH:6]([CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[C:7]([OH:9])=[O:8].[CH3:15]O>>[ClH:3].[NH2:5][CH:6]([CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[C:7]([O:9][CH3:15])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.18 g
Type
reactant
Smiles
NC(C(=O)O)CCCCC
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Methanol and thionyl chloride were distilled off
WASH
Type
WASH
Details
the residue was washed with 20 mL of ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NC(C(=O)OC)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.